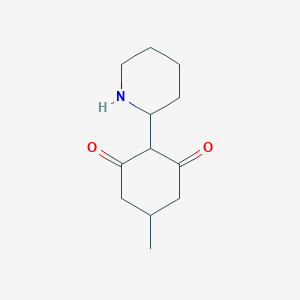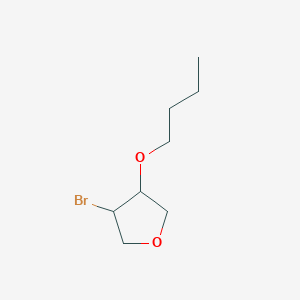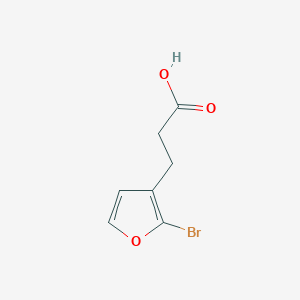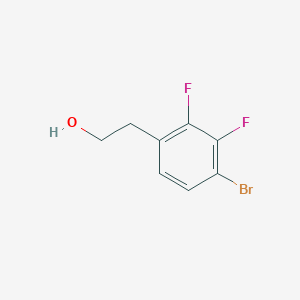
2,2,2-trifluoroethyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl pyridine-3-carboxylate is a fluorinated organic compound that features a trifluoroethyl group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of the trifluoroethyl group. The trifluoroethyl group imparts distinct electronic and steric effects, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl pyridine-3-carboxylate typically involves the reaction of pyridine-3-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The pyridine ring can undergo oxidation to form pyridine N-oxide derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Pyridine N-oxide derivatives.
Reduction: Corresponding alcohols or amines, depending on the specific reaction conditions.
Scientific Research Applications
2,2,2-Trifluoroethyl pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Medicine: Explored for its potential use in drug discovery and development. The trifluoroethyl group can improve the pharmacokinetic properties of drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl pyridine-3-carboxylate is primarily influenced by the trifluoroethyl group. This group can modulate the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules. The trifluoroethyl group can also enhance the lipophilicity of the compound, improving its ability to penetrate biological membranes. Molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with various enzymes and receptors due to its unique structure.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: Contains a bromine atom in addition to the trifluoroethyl group.
Fluoropyridines: A broader class of compounds with fluorine atoms attached to the pyridine ring.
Uniqueness
2,2,2-Trifluoroethyl pyridine-3-carboxylate is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications where enhanced stability, reactivity, and bioavailability are desired. Its ability to undergo various chemical reactions and its potential in drug discovery further highlight its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7(13)6-2-1-3-12-4-6/h1-4H,5H2 |
InChI Key |
ACKCBKLMXJPSJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13271597.png)
amine](/img/structure/B13271602.png)
![4-[(2-Methylpropyl)sulfanyl]piperidine](/img/structure/B13271608.png)




amine](/img/structure/B13271643.png)
![7-(Difluoromethyl)-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13271650.png)

![2',3',4',5'-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13271656.png)

![2-[(4-Methylpentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13271674.png)
